molecular formula C16H13N5OS B11469070 4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine

4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine

Cat. No.: B11469070
M. Wt: 323.4 g/mol
InChI Key: YOQLQVJRWIMRRT-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that features a unique combination of thieno[2,3-b]pyridine and oxadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting cellular processes . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine is unique due to the presence of both thieno[2,3-b]pyridine and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

4,6-dimethyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C16H13N5OS/c1-8-6-9(2)19-16-11(8)12(17)13(23-16)15-20-14(21-22-15)10-4-3-5-18-7-10/h3-7H,17H2,1-2H3

InChI Key

YOQLQVJRWIMRRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NC(=NO3)C4=CN=CC=C4)N)C

Origin of Product

United States

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